Home > Products > Screening Compounds P24340 > Fenfluramine Impurity
Fenfluramine Impurity - 172953-70-7

Fenfluramine Impurity

Catalog Number: EVT-1197913
CAS Number: 172953-70-7
Molecular Formula: C12H16F3N
Molecular Weight: 231.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine are phenethylamine agents that show stereoselective disposition, therapeutic relevance and toxicity in human.

Fenfluramine

N-(1-(1-Naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

    Compound Description: This compound acts as a crucial precursor in the synthesis of cinacalcet hydrochloride []. Cinacalcet hydrochloride is a medication used to manage secondary hyperparathyroidism in individuals with chronic kidney disease, as well as hypercalcemia associated with parathyroid carcinoma.

Source and Classification

Fenfluramine Impurity is classified as an organic compound with the CAS Number 21235-67-6. Its molecular formula is C10H9F3O, and it has a molecular weight of 202.17 g/mol. The compound is primarily known for its role as an impurity in the synthesis of fenfluramine, a medication previously used for appetite suppression and currently investigated for its therapeutic effects in epilepsy management .

Synthesis Analysis

The synthesis of Fenfluramine Impurity involves several methods, with one prominent approach being the reaction of 2-chlorobenzotrifluoride with acetone. This method can yield the impurity under specific conditions, including the use of catalysts such as bis(1,5-cyclooctadiene)nickel and sodium trifluoromethanesulfonate in a controlled environment .

Another method includes the transformation of 2-(trifluoromethyl)benzaldehyde with ethylamine, followed by reduction and subsequent alkylation to form the final product . The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and minimize impurities.

Molecular Structure Analysis

Fenfluramine Impurity features a unique molecular structure characterized by a trifluoromethyl group attached to a phenyl ring. The structural formula can be represented as follows:

C6H4(CF3)C2H5N\text{C}_6\text{H}_4(\text{CF}_3)\text{C}_2\text{H}_5\text{N}

This structure imparts distinct chemical properties that are significant for its reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity, influencing its behavior in biological environments .

Chemical Reactions Analysis

Fenfluramine Impurity participates in various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions using lithium aluminum hydride can yield amines or alcohols.
  • Substitution: The trifluoromethyl group is amenable to nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide .

These reactions highlight the compound's versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of Fenfluramine Impurity primarily involves its interaction with the serotonin reuptake pump. It acts as an inhibitor, leading to increased serotonin levels in synaptic clefts. This action is significant for its potential therapeutic effects in treating conditions like epilepsy by modulating serotonergic pathways .

Physical and Chemical Properties Analysis

Fenfluramine Impurity exhibits distinct physical and chemical properties:

  • Molecular Weight: 202.17 g/mol
  • Boiling Point: Approximately 221.1 °C at 760 mmHg
  • Density: Approximately 1.2 g/cm³
  • Vapor Pressure: 0.1 mmHg at 25 °C
  • Flash Point: 87.5 °C

These properties suggest that Fenfluramine Impurity is stable under normal laboratory conditions but requires careful handling due to its flammability .

Applications

Fenfluramine Impurity has diverse applications across various scientific fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing more complex molecules, particularly pharmaceuticals targeting neurological disorders.
  • Biological Research: Investigated for its potential biological activities and effects on enzymes and receptors.
  • Industrial Use: Employed in producing specialty chemicals due to its unique chemical properties .

Research continues into optimizing its synthesis and understanding its full range of biological activities.

Introduction to Fenfluramine Impurity Research

Historical Context of Fenfluramine Development and Regulatory Challenges

Fenfluramine, first synthesized in the 1960s as a racemic mixture (d,l-fenfluramine hydrochloride), was initially commercialized in 1963 in France and later approved in the United States in 1973 as an appetite suppressant under the brand name Pondimin™. Its off-label combination with phentermine ("fen-phen") led to over 18 million U.S. prescriptions by 1996 [1] [8]. However, post-marketing surveillance revealed cardiotoxic impurities and metabolites linked to valvulopathy and pulmonary hypertension, culminating in its 1997 U.S. withdrawal [8].

The 2020 reintroduction of fenfluramine hydrochloride (Fintepla®) for Dravet syndrome mandated stringent impurity controls. Historical synthesis routes—such as acid-catalyzed condensation of trifluoromethyl benzene derivatives with ethylamine intermediates—generated process-related impurities, including regioisomers and dealkylated byproducts [3]. Modern manufacturing under current Good Manufacturing Practices requires advanced analytical methods to monitor these impurities, reflecting lessons from past regulatory failures.

Table 1: Historical vs. Current Fenfluramine Applications

EraPrimary UseKey Impurity ConcernsRegulatory Milestones
1963–1997Obesity managementNorfenfluramine, halogenated intermediatesInitial approval (1973), Market withdrawal (1997)
2020–presentDravet/Lennox-Gastaut syndromesSynthesis byproducts, degradation productsFDA approval with Risk Evaluation and Mitigation Strategy program (2020)

Pharmaceutical Significance of Impurity Profiling in Fenfluramine Formulations

Impurity profiling ensures the safety and efficacy of fenfluramine active pharmaceutical ingredients. Reactive impurities—even at trace levels (<0.1%)—compromise stability through:

  • Hydrolysis: Ester or amide cleavage in aqueous environments [4]
  • Oxidation: Free radical formation catalyzed by peroxide residues in excipients [6]
  • Maillard Reactions: Interactions between amine groups and reducing sugars (e.g., lactose) [6]

Analytical challenges include detecting low-abundance impurities co-eluting with fenfluramine. For example, N-ethyl impurities arising from incomplete reductive amination require chromatographic separation with ≤0.1% detection limits [3] [4]. The International Council for Harmonisation Q3A guidelines mandate identification thresholds of 0.10% for fenfluramine doses ≤2 grams/day [4] [5].

Table 2: Critical Impurities in Fenfluramine Formulations

Impurity TypeOriginRisk ProfileAnalytical Detection Methods
NorfenfluramineN-Deethylation metaboliteSerotonergic hyperactivityLiquid chromatography–mass spectrometry
3-Trifluoromethyl epoxideIncomplete synthesis cyclizationPotential genotoxicityNuclear magnetic resonance spectroscopy
FormaldehydePolyethylene glycol degradationProtein crosslinkingDerivatization-liquid chromatography
PeroxidesPovidone/crospovidone excipientsOxidative degradationIodometric titration

Regulatory Frameworks Governing Impurity Control (International Council for Harmonisation Q3A/B, United States Pharmacopeia)

Fenfluramine impurities fall under International Council for Harmonisation Q3A ("New Drug Substances") and Q3B(R2) ("New Drug Products") classifications. Key requirements include:

  • Identification Thresholds: 0.10% for fenfluramine (dose ≤2 grams/day) [5]
  • Qualification Thresholds: 0.15%, requiring toxicological assessment [5] [7]
  • Specification Limits: United States Pharmacopeia monographs enforce tests for specified/unidentified impurities [4]

The fenfluramine Risk Evaluation and Mitigation Strategy program mandates echocardiogram monitoring partly due to historical impurity-related cardiotoxicity . Current guidelines require:

"Validated stability-indicating methods (e.g., liquid chromatography with ultraviolet detection) to resolve impurities from fenfluramine peaks" [5]

Quantitative nuclear magnetic resonance spectroscopy is increasingly adopted for "absolute" impurity quantification without reference standards, leveraging proton signal linearity [4].

Table 3: International Council for Harmonisation Q3B(R2) Impurity Thresholds for Fenfluramine

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤1 gram0.05%0.10%0.15%
>1 gram0.03%0.05%0.05%

"Column: C18 (250 × 4.6 millimeters, 5 micrometers); Mobile phase: Acetonitrile/phosphate buffer (pH 3.0); Flow rate: 1.0 milliliter per minute" [4]

Properties

CAS Number

172953-70-7

Product Name

Fenfluramine Impurity

IUPAC Name

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3

InChI Key

LKXHYVPQOWESNG-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC=CC=C1C(F)(F)F

Synonyms

N-​Ethyl-​α-​methyl-​2-​(trifluoromethyl)​-benzeneethanamine

Canonical SMILES

CCNC(C)CC1=CC=CC=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.